4-[(4-methylbenzenesulfonamido)methyl]benzene-1-carboximidamide; acetic acid
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Overview
Description
4-[(4-methylbenzenesulfonamido)methyl]benzene-1-carboximidamide; acetic acid is a complex organic compound that features a combination of acetic acid, sulfonylamino, and benzenecarboximidamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-[[(4-methylphenyl)sulfonylamino]methyl]benzenecarboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-methylphenylsulfonyl chloride: This is achieved by reacting 4-methylphenylsulfonyl chloride with an appropriate amine under controlled conditions.
Formation of benzenecarboximidamide intermediate: This involves the reaction of benzenecarboximidamide with a suitable reagent to introduce the sulfonylamino group.
Final coupling reaction: The intermediate compounds are then coupled under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk preparation of intermediates: Using large reactors and optimized conditions to ensure high yield and purity.
Purification and isolation: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methylbenzenesulfonamido)methyl]benzene-1-carboximidamide; acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[(4-methylbenzenesulfonamido)methyl]benzene-1-carboximidamide; acetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid;4-[[(4-methylphenyl)sulfonylamino]methyl]benzenecarboximidamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound may influence signal transduction pathways, leading to various cellular effects.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 4-methylphenyl ester: Similar in structure but lacks the sulfonylamino and benzenecarboximidamide groups.
4-Methylsulfonyl phenyl acetic acid: Contains the sulfonyl group but differs in other structural aspects.
Uniqueness
4-[(4-methylbenzenesulfonamido)methyl]benzene-1-carboximidamide; acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it distinct from other similar compounds and valuable for various applications.
Properties
IUPAC Name |
acetic acid;4-[[(4-methylphenyl)sulfonylamino]methyl]benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S.C2H4O2/c1-11-2-8-14(9-3-11)21(19,20)18-10-12-4-6-13(7-5-12)15(16)17;1-2(3)4/h2-9,18H,10H2,1H3,(H3,16,17);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYUJQLTFKROMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=N)N.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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